Medicinal Chemistry: As a common scaffold in pharmaceuticals, tetrahydroisoquinoline derivatives have been investigated for their potential use in treating a wide range of diseases, such as cancer [], Alzheimer's disease [], pain [], and infectious diseases []. They are also being explored for their potential as antipsychotic agents [, ] and dopamine D3 receptor antagonists [, , ].
Catalysis: Chiral tetrahydroisoquinolines can act as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds [].
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a tetrahydroisoquinoline moiety, which indicates that it is a saturated form of isoquinoline, possessing additional hydrogen atoms. The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol can be synthesized through various organic reactions involving readily available starting materials. The classification of this compound falls under organic compounds, specifically as an alcohol due to the presence of a hydroxyl group (-OH) attached to the ethyl chain.
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol can be achieved through several approaches:
The reactions typically require specific conditions such as temperature control, solvent choice (e.g., dry dichloromethane), and reagents like triethylsilane or trifluoroacetic acid for cyclization steps .
The molecular formula for 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol is , indicating it contains 11 carbon atoms, 13 hydrogen atoms, and one nitrogen atom. The InChI representation is:
The compound features a tetrahydroisoquinoline ring structure with an ethyl alcohol side chain that contributes to its reactivity and potential biological activity.
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol primarily involves its interaction with specific molecular targets in biological systems. In medicinal chemistry contexts:
The physical properties of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol include:
Chemical properties include:
Studies indicate that modifications in the substituents on the tetrahydroisoquinoline framework can significantly affect both solubility and biological activity. Therefore, understanding these properties is crucial for optimizing the compound for specific applications.
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol has diverse applications in scientific research:
The precise historical origin of this specific compound remains less chronicled compared to foundational THIQ alkaloids like noscapine or papaverine. Its emergence likely stems from targeted synthetic efforts within medicinal chemistry programs exploring C3-functionalized THIQ scaffolds, rather than isolation from natural sources. The systematic name 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol follows IUPAC conventions:
This compound shares its core 1,2,3,4-tetrahydroisoquinoline structure with numerous biologically significant alkaloids, though it lacks the complex polycyclic architectures of agents like saframycin A or naphthyridinomycin [1]. Its structural simplicity aligns more closely with fundamental THIQ pharmacophores:
Table 1: Structural Comparison with Key Endogenous THIQ Alkaloids
Alkaloid | Core Structure | Key Substituents | Functional Group at C3/C1 |
---|---|---|---|
Salsolidine | THIQ | C1-Methyl | H (C1-methylated) |
Noscapine | Partially Sat. IQ | Complex ester groups | No direct C3 substituent |
2-(THIQ-3-yl)ethanol | THIQ | C3-(2-Hydroxyethyl) | -CH₂-CH₂OH |
This C3 substitution is significant as it sterically and electronically modulates the basicity of the ring nitrogen and provides a handle for hydrogen bonding or further chemical derivatization, potentially altering receptor affinity or selectivity compared to simpler THIQs [1] [6].
Research on THIQ derivatives spans oncology, CNS disorders, and infectious diseases, driven by their structural diversity and bioactivity [1] [2] [3]. Within this landscape, 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol serves crucial roles:1. Synthetic Building Block: Its hydroxyethyl group (-CH₂CH₂OH) offers a versatile handle for chemical modification. This group can be readily:- Etherified: To create alkoxyethyl analogs for structure-activity relationship (SAR) studies.- Esterified: With carboxylic acids or sulfonyl chlorides to probe steric and electronic effects.- Oxidized: To an aldehyde or carboxylic acid for further conjugation or to alter polarity [1] [7].2. Pharmacophore Component: The combination of the THIQ core (potential for cation-π interactions, hydrogen bonding via nitrogen) and the hydroxyethyl moiety (hydrogen bond donor/acceptor) creates a distinct pharmacophore. This motif is relevant in designing ligands for:- Kinase Inhibition: THIQ derivatives are prominent in kinase inhibitor development (e.g., CDK2, DHFR inhibitors) [3]. While the specific compound isn't directly cited as an inhibitor, its scaffold is integral to related bioactive molecules.- Receptor Antagonism: Structurally similar arylpiperazines/THIQs show activity as androgen receptor (AR) antagonists [6]. The hydroxyethyl chain could modulate solubility or receptor binding in such contexts.- Antioxidant Potential: THIQ derivatives with electron-donating groups exhibit radical scavenging activity [3]. The hydroxyethyl group could contribute to this effect.3. Model Compound for Physicochemical Studies: Its well-defined structure makes it suitable for studying THIQ solubility, crystallinity, or spectroscopic properties, particularly how C3-alkyl substitution versus C1-substitution affects these parameters [5].
Table 2: Research Applications of THIQ Derivatives Highlighting Relevance of C3-Substituted Analogs
Research Area | THIQ-Based Compound Example | Role/Activity | Connection to Target Compound |
---|---|---|---|
Oncology | THIQ-3-carboxylic Acids [2] | Bcl-2/Mcl-1 inhibitors (Apoptosis inducers) | C3-Functionalization strategy similarity |
5,6,7,8-THIQs [3] | CDK2/DHFR Inhibitors (IC₅₀ ~0.15-0.2 µM) | Core scaffold similarity | |
Antimicrobials | THIQ Amides/Sulfonamides [7] | Anti-infective agents (Patent) | Illustrates derivatization potential of THIQ |
Prostate Cancer | Hydroxyzine Derivatives [6] | AR Antagonists (Inhibition% >55) | Piperazine/THIQ structural parallels |
Synthetic Chemistry | Pictet-Spengler Products [1] | Chiral THIQ synthesis methodologies | Core synthesis relevance |
Despite its utility as a synthetic intermediate and structural motif within bioactive compounds, dedicated research focusing specifically on 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol remains relatively limited compared to its C1-substituted counterparts or complex polycyclic THIQ natural products [1]. Key knowledge gaps and research rationales include:
Research focused on this compound aims to transition it from primarily a synthetic intermediate to a characterized chemical entity with defined physicochemical and biological properties. This foundational knowledge is crucial for unlocking its full potential as a core scaffold in medicinal chemistry and chemical biology [1] [3] [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8